An In-depth Technical Guide to 2-(Methylsulfonyl)ethanol (CAS: 15205-66-0)
An In-depth Technical Guide to 2-(Methylsulfonyl)ethanol (CAS: 15205-66-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)ethanol, a versatile organic compound with significant applications in chemical synthesis and pharmaceutical research. The document details its chemical and physical properties, safety and handling protocols, and established synthetic and biological applications. Special emphasis is placed on its role as a reagent in organic reactions and as a potential modulator of biological pathways, including its noted activity as a protein kinase and acetylcholinesterase inhibitor. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and visual representations of key processes to facilitate further investigation and application of this compound.
Chemical and Physical Properties
2-(Methylsulfonyl)ethanol, also known as 2-hydroxyethyl methyl sulfone, is an organosulfur compound that serves as a valuable building block in various synthetic endeavors.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 15205-66-0 | [2][3][4][5][6] |
| Molecular Formula | C₃H₈O₃S | [2][3][7] |
| Molecular Weight | 124.16 g/mol | [2][3][8] |
| Appearance | Colorless to pale yellow liquid or low melting solid | [4][9][10] |
| Melting Point | 31-33 °C | [8][9][11] |
| Boiling Point | 145-149 °C | [2][8][9][11] |
| Density | 1.285 - 1.33 g/cm³ | [2][11] |
| Flash Point | >110 °C (>230 °F) | [8][11] |
| Refractive Index | 1.478-1.48 | [8][11] |
| Water Solubility | Soluble | [4][8][9][11] |
| pKa | 13.61 ± 0.10 (Predicted) | [10][11] |
| SMILES | CS(=O)(=O)CCO | [4][7] |
| InChI Key | KFTYFTKODBWKOU-UHFFFAOYSA-N | [4][7] |
Safety and Handling
Proper handling of 2-(Methylsulfonyl)ethanol is crucial to ensure laboratory safety. The compound should be handled in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[12][13]
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12][14][15] Recommended storage temperature is between 2°C and 8°C.[2]
In case of exposure:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.[12][14]
-
Skin: Wash off immediately with soap and plenty of water.[12][14]
-
Ingestion: Clean mouth with water and seek medical attention.[12][14]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[14]
Fire Fighting Measures: Use water spray, carbon dioxide, dry chemical, or chemical foam to extinguish.[12][14]
Synthesis of 2-(Methylsulfonyl)ethanol
While a specific, detailed experimental protocol for the synthesis of 2-(Methylsulfonyl)ethanol was not found in the reviewed literature, the most probable synthetic route is the oxidation of its thioether precursor, 2-(methylthio)ethanol. This transformation is a standard procedure in organic chemistry. A general workflow for this type of oxidation is presented below.
Caption: General synthesis workflow for 2-(Methylsulfonyl)ethanol.
Applications in Organic Synthesis
2-(Methylsulfonyl)ethanol is a versatile reagent in organic synthesis, particularly for the preparation of phenols and complex sulfur-containing molecules.[1][8][9]
Conversion of Aryl Fluorides to Phenols
A notable application of 2-(Methylsulfonyl)ethanol is in the mild, one-pot conversion of electron-deficient aryl fluorides to phenols.[2][3][4] This reaction proceeds via a nucleophilic aromatic substitution mechanism.
The following protocol is adapted from the literature for the conversion of an aryl fluoride (B91410) to a phenol (B47542) using 2-(Methylsulfonyl)ethanol.[2]
Materials:
-
Aryl fluoride
-
2-(Methylsulfonyl)ethanol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a stirring solution of the aryl fluoride (1.0 equivalent) in anhydrous DMF (0.66 M), add 2-(methylsulfonyl)ethanol (1.5 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (3.0 equivalents) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of 1N HCl solution.
-
Partition the mixture between ethyl acetate and brine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the corresponding phenol.
References
- 1. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 4. Effects of Ethanol on Conformational Changes of Akt Studied by Chemical Cross-Linking, Mass Spectrometry, and 18O Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controversial effect of ethanol irrespective of kinases inhibition on the agonist-dependant vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C inhibitors counteract the ethanol effects on myelin basic protein expression in differentiating CG-4 oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/Akt pathway activation was involved in acute ethanol-induced fatty liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 2-Indole-acylsulfonamide Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. O-imino esters of N,N-bis(2-chloroethyl)phosphorodiamidic acid. Synthesis, X-ray structure determination, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. graylab.stanford.edu [graylab.stanford.edu]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. researchgate.net [researchgate.net]
